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Abstract

Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus Kinase
(JAK) family, which also includes JAK1, JAK2, and JAK3. It is a critical mediator of cytokine
signaling pathways essential for immune surveillance and inflammatory responses.
Dysregulation of TYK2 activity is implicated in the pathogenesis of numerous autoimmune and
inflammatory diseases, making it a key therapeutic target. This guide provides a
comprehensive overview of the molecular mechanisms governing TYK2 activation, its intricate
regulatory processes, and the downstream signaling cascades it initiates. We present
guantitative data on inhibitor binding, detailed protocols for key experimental assays, and visual
diagrams of the core signaling pathways to offer a thorough resource for researchers in
immunology and drug development.

Core Concepts: TYK2 Structure and Function

TYK2 is an intracellular enzyme that constitutively associates with the cytoplasmic domains of
specific type | and type Il cytokine receptors.[1] It plays a pivotal role in transducing signals for
a select group of cytokines, including Type | interferons (IFN-a/B), Interleukin-12 (IL-12), IL-23,
and IL-10.[2][3]

The structure of TYK2, like other JAK family members, is composed of four primary domains
from N-terminus to C-terminus:
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o FERM Domain (Four-point-one, Ezrin, Radixin, Moesin): Mediates the constitutive binding of
TYK2 to the membrane-proximal "box1" and "box2" motifs on the intracellular domain of
cytokine receptors.

e SH2 Domain (Src Homology 2): Works in concert with the FERM domain to form a
contiguous receptor-binding module.

o Pseudokinase Domain (JH2): A catalytically inactive domain that plays a crucial
autoinhibitory role by suppressing the activity of the adjacent kinase domain in the basal
state.[4][5] This domain is the target for a new class of allosteric inhibitors.

o Kinase Domain (JH1): The catalytic domain responsible for tyrosine phosphorylation of itself
(autophosphorylation), its partner JAK, cytokine receptors, and downstream STAT (Signal
Transducer and Activator of Transcription) proteins.[4]

Mechanism of TYK2 Activation

The activation of TYK2 is a tightly controlled, multi-step process initiated by cytokine binding to
its cognate receptor on the cell surface.

e Cytokine Binding and Receptor Dimerization: A cytokine (e.g., IL-23, IFN-a) binds to its
specific receptor subunits. This induces a conformational change, causing the receptor
subunits to dimerize or oligomerize.

o Proximity-Induced Trans-Phosphorylation: Since TYK2 is pre-associated with the receptor
chains, dimerization brings two TYK2 molecules (or a TYK2 and another JAK partner like
JAK?2) into close proximity. This allows the kinase domains (JH1) to phosphorylate each
other on key tyrosine residues within the activation loop (specifically Tyr1054 and Tyr1055).
[6] This trans-autophosphorylation event overcomes the autoinhibition imposed by the
pseudokinase (JH2) domain and fully activates the kinase.

* Receptor Phosphorylation: The activated TYK2 kinase then phosphorylates specific tyrosine
residues on the cytoplasmic tails of the cytokine receptors.

o STAT Recruitment and Phosphorylation: These newly phosphorylated sites on the receptor
act as docking sites for the SH2 domains of latent, cytosolic STAT proteins.[7] Once
recruited, the STATs are themselves phosphorylated by the active TYK2.
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o STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the
receptor, form homo- or heterodimers, and translocate into the nucleus, where they bind to
specific DNA sequences to regulate the transcription of target genes involved in
inflammation, cell proliferation, and immune responses.[1]
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Regulation of TYK2 Activity

To prevent excessive signaling, TYK2 activity is controlled by multiple regulatory mechanisms,
including intramolecular autoinhibition and negative feedback loops mediated by cellular
inhibitors.

Autoinhibition by the Pseudokinase (JH2) Domain

In its basal, inactive state, the TYK2 kinase (JH1) domain is held in an inhibited conformation
through intramolecular interactions with the pseudokinase (JH2) domain.[8] Structural studies
suggest the JH2 domain acts as a brace, preventing the JH1 domain from adopting the active
conformation required for phosphotransfer.[5][8] The binding of allosteric inhibitors to a distinct
pocket within the JH2 domain can stabilize this autoinhibitory interaction, locking TYK2 in its
inactive state and preventing its activation even in the presence of cytokine stimulation.[8]

Negative Regulation by Cellular Proteins

Two key families of proteins provide negative feedback to attenuate TYK2 signaling:

e Suppressors of Cytokine Signaling (SOCS): SOCS proteins, particularly SOCS1, are
transcriptional targets of the JAK-STAT pathway. SOCS1 can inhibit TYK2 activity through a
dual mechanism. Its SH2 domain binds directly to the phosphorylated tyrosines
(pY1054/pY1055) in the TYK2 activation loop, while its Kinase Inhibitory Region (KIR) is
thought to act as a pseudosubstrate, physically blocking the kinase's active site.[6]

e Protein Tyrosine Phosphatases (PTPs): Phosphatases like SHP-1 (PTPNG6) are recruited to
the signaling complex and dephosphorylate activated TYK2 and other components,
terminating the signal.
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Quantitative Data

The development of selective TYK2 inhibitors has been driven by quantitative characterization
of their binding affinity and functional potency. Allosteric inhibitors that bind to the regulatory
JH2 domain achieve high selectivity over other JAK family members.

Table 1: Binding Affinity and Potency of Allosteric TYK2 Inhibitors
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Target Affinity / Selectivity
Compound . Assay Type Reference
Domain Potency Notes
>100-fold
Deucravaciti HTRF vs JAK1/3;
_ TYK2 JH2 0.2 nM [31[9]
nib Assay (ICso) >2000-fold
vs JAK2
Minimal
activit
Probe -y
. against
TYK2 JH2 Displacement 0.2 nM 9]
JAK1/2/3
(ICs0) )
catalytic
domains
TYK2- IL-12/1L-23 High
mediated Cellular 5-19 nM functional [31[9]
signaling Assay (ICso) selectivity
High affinity
Low nM binding
BMS-986165  TYK2 JH2 ITC (K9) _ [8]
range confirmed by
biophysics
164-fold
o greater
Binding o
QL-1200186 TYK2 JH2 0.06 nM selectivity for [10]
Assay (ICso)
TYK2 JH2 vs
JAK1 JH2

| SHR9332 | TYK2 JH2 | KAELECT (K9) | 0.04 nM | K¢ >20,000 nM vs TYK2 JH1; K¢ = 1.8 nM
vs JAKL JH2 |[4][11] |

Table 2: TYK2-Dependent Cellular Activity Inhibition
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Inhibitor Cellular Assay Cell Type ICso0 Reference

IL-12 induced Human Whole

Deucravacitinib ~13 nM [3]
pPSTAT4 Blood
IFNa induced Human CD3+ T
~37 nM [3]
pSTATS Cells

| ATMW-DC | IL-12 induced pSTAT4 | Cellular Assay | 18 nM |[12] |

Key Experimental Protocols

The study of TYK2 activation and inhibition relies on a suite of biochemical and cell-based
assays. Below are detailed methodologies for several key experiments.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This assay measures the kinase activity of purified TYK2 by quantifying the amount of ADP
produced during the phosphorylation reaction.

o Objective: To determine the specific activity of recombinant TYK2 or to screen for inhibitors
of its catalytic (JH1) domain.

e Principle: The assay quantifies ADP produced by the kinase. First, an ADP-Glo™ Reagent is
added to terminate the kinase reaction and deplete remaining ATP. Then, a Kinase Detection
Reagent converts the generated ADP back to ATP, which is used in a luciferase/luciferin
reaction to produce light, measured as luminescence.[10][13]

e Materials:
o Active recombinant TYK2 protein (e.g., Sino Biological Cat# T21-11G).[10]

o Kinase Assay Buffer (e.g., 40mM Tris-HCI, pH 7.4, 20mM MgClz, 2.5 mM MnClz, 50uM
DTT).[10]

o Substrate: Poly (4:1 Glu, Tyr) peptide at 1 mg/ml.[10]

o ATP solution (10 mM).
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o ADP-Glo™ Kinase Assay Kit (Promega Cat# V9101).
o 384-well white assay plates.

o Luminometer.

e Procedure:

o Prepare Reagents: Thaw all components on ice. Prepare 1X Kinase Assay Buffer and add
fresh DTT.

o Enzyme Preparation: Prepare serial dilutions of active TYK2 in Kinase Dilution Buffer in a
96-well plate.

o Master Mix Preparation: For each 25 pl reaction, prepare a master mix containing Kinase
Assay Buffer, ATP (final concentration typically near Km if known, or 10-100 pM), and
substrate.

o Inhibitor Addition (for screening): Dispense 2.5 pl of test inhibitor (10x final concentration)
or vehicle (DMSO) into wells of the 384-well plate.

o Kinase Addition: Add 10 pl of diluted TYK2 enzyme to each well, except for "Blank"
controls. Add 10 pl of Kinase Dilution Buffer to "Blank” wells.

o Initiate Reaction: Add 12.5 pl of the Master Mix to all wells to start the reaction. Mix gently.
Incubate for 45-60 minutes at room temperature.

o Terminate Reaction: Add 5 pl of ADP-Glo™ Reagent to each well. Incubate for 40 minutes
at room temperature.

o Detect Signal: Add 10 pl of Kinase Detection Reagent to each well. Incubate for 30
minutes at room temperature.

o Read Plate: Measure luminescence using a plate reader.

o Data Analysis: Subtract the "Blank" value from all readings. For inhibitor screening, plot
the percentage of inhibition against inhibitor concentration and fit to a four-parameter
logistic curve to determine the ICso.
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Protocol: Co-iImmunoprecipitation (Co-IP) for TYK2
Interaction

This protocol is used to demonstrate the physical interaction between TYK2 and its binding
partners (e.g., cytokine receptors, SOCS1) in a cellular context.

e Objective: To isolate and detect endogenous protein complexes containing TYK2.

e Principle: An antibody specific to TYK2 is used to capture it from a cell lysate. If other
proteins are bound to TYK2, they will be captured as well. The entire complex is then
isolated using Protein A/G-coupled beads and analyzed by Western blotting.[14][15][16]

e Materials:
o Cultured cells expressing the proteins of interest.

o Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCI pH 7.4, 150 mM NaCl, 1 mM EDTA, 1%
NP-40, with freshly added protease and phosphatase inhibitor cocktails).

o Primary antibodies: Anti-TYK2 (for IP), Anti-binding partner (for Western blot).
o Protein A/G magnetic beads.
o Magnetic separation rack.
o SDS-PAGE gels and Western blotting equipment.
e Procedure:

o Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cell pellet in 1 ml of ice-cold
Co-IP Lysis Buffer per 1x107 cells. Incubate on ice for 30 minutes with periodic vortexing.

o Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the
supernatant to a new pre-chilled tube. This is the protein extract.

o Pre-clearing (Optional): Add 20 pl of Protein A/G magnetic beads to the protein extract.
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the
beads using the magnetic rack and transfer the supernatant to a new tube.
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o Immunoprecipitation: Add 2-5 pg of the anti-TYK2 primary antibody to the pre-cleared
lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

o Capture Complex: Add 30 pl of equilibrated Protein A/G magnetic beads to the
lysate/antibody mixture. Incubate for 1-2 hours at 4°C with gentle rotation.

o Wash: Pellet the beads on the magnetic rack and discard the supernatant. Wash the
beads 3-5 times with 1 ml of cold Co-IP Wash Buffer. After the final wash, remove all

residual buffer.

o Elution: Resuspend the beads in 40 pl of 2X Laemmli sample buffer. Boil at 95-100°C for
5-10 minutes to dissociate the protein complexes from the beads.

o Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform
Western blotting using an antibody against the suspected interacting protein (e.g., anti-
SOCS1).

Protocol: Phospho-Flow Cytometry for STAT
Phosphorylation in Whole Blood

This assay measures cytokine-induced STAT phosphorylation in specific immune cell subsets
within a complex sample like whole blood, providing a highly relevant functional readout of
TYK2 pathway inhibition.

o Objective: To quantify the inhibitory effect of a compound on TYK2-mediated STAT
phosphorylation (e.g., IL-12-induced pSTAT4) in primary human immune cells.

o Principle: Whole blood is treated with an inhibitor, followed by stimulation with a TYK2-
dependent cytokine. Cells are then rapidly fixed to preserve phosphorylation states, red
blood cells are lysed, and the remaining leukocytes are permeabilized. Cells are stained with
fluorescently-labeled antibodies against cell surface markers (to identify cell types like T-cells
or NK cells) and an antibody specific for the phosphorylated form of a STAT protein. The
level of pSTAT is then quantified by flow cytometry.[6][17][18]

o Materials:

o Freshly collected human whole blood (e.g., in sodium heparin tubes).
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o Test inhibitor and vehicle control (DMSO).

o Cytokine stimulant (e.g., recombinant human IL-12, IFN-a).

o Fixation Buffer (e.g., BD Phosflow™ Lyse/Fix Buffer).

o Permeabilization Buffer (e.g., ice-cold 90% Methanol or BD Phosflow™ Perm Buffer IlI).

o Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4 (for T-cells), and anti-pSTAT4
(e.g., pY693), anti-pSTAT1 (pY701).

o FACS tubes and a flow cytometer.

Procedure:

[e]

Inhibitor Pre-incubation: Aliquot 100 pl of whole blood into FACS tubes. Add the test
inhibitor at various concentrations and incubate for 30-60 minutes at 37°C.

o Stimulation: Add the cytokine stimulant (e.g., IL-12 to a final concentration of 10 ng/ml) to
the blood. Leave one tube unstimulated (basal control). Incubate for 15-30 minutes at
37°C.

o Fixation: Immediately stop the stimulation by adding 1 ml of pre-warmed (37°C) Fixation
Buffer to each tube. Vortex gently and incubate for 10-15 minutes at 37°C. This step also
lyses red blood cells.

o Permeabilization: Centrifuge cells (600 x g, 7 min), decant supernatant, and vortex the
pellet. Slowly add 1 ml of ice-cold 90% Methanol while vortexing gently to prevent
clumping. Incubate on ice for 30 minutes.

o Staining: Wash the cells twice with Stain Buffer (PBS + 1% BSA). Resuspend the cell
pellet in 100 pl of Stain Buffer containing the antibody cocktail (e.g., anti-CD4 and anti-
pSTAT4). Incubate for 60 minutes at room temperature in the dark.

o Final Wash: Wash cells once more with Stain Buffer.

o Acquisition: Resuspend the final cell pellet in 300 ul of Stain Buffer and acquire data on a
flow cytometer.
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o Data Analysis: Gate on the cell population of interest (e.g., CD4+ T-cells). Determine the
Median Fluorescence Intensity (MFI) of the pSTAT4 signal for each sample. Calculate the
percent inhibition relative to the stimulated vehicle control.

Conclusion

TYK2 is a central and non-redundant kinase in signaling pathways crucial for the pathogenesis
of several immune-mediated diseases. Its activation is initiated by cytokine-induced receptor
dimerization, leading to a cascade of phosphorylation events culminating in STAT-mediated
gene transcription. The activity of TYK2 is tightly regulated by the autoinhibitory function of its
pseudokinase (JH2) domain and by cellular feedback mechanisms involving SOCS and PTP
proteins. The unique structural features of the JH2 domain have enabled the development of
highly selective allosteric inhibitors, representing a significant advancement in targeted therapy
for autoimmune and inflammatory disorders. A thorough understanding of these molecular
mechanisms, supported by robust quantitative and functional assays, is paramount for the
continued development of next-generation TYK2-targeted therapeutics.
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and 615 nm, TRF delay time=20 1vs). HTRF signal=10,000*665 nm reading/615 nm reading.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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